molecular formula C18H19NO B1324838 4-(Pyrrolidinomethyl)benzophenone CAS No. 898775-89-8

4-(Pyrrolidinomethyl)benzophenone

Cat. No. B1324838
M. Wt: 265.3 g/mol
InChI Key: ATSFRKNYZQYHSN-UHFFFAOYSA-N
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Description

The compound "4-(Pyrrolidinomethyl)benzophenone" is not directly mentioned in the provided papers. However, the papers discuss various benzophenone derivatives and related compounds, which can provide insights into the chemical behavior and properties that might be relevant to "4-(Pyrrolidinomethyl)benzophenone" .

Synthesis Analysis

The synthesis of benzophenone derivatives often involves the reaction of ketones with various reagents. For instance, substituted benzophenones have been synthesized from pyrylium salts and methyl(ene) ketones in the presence of piperidine acetate . Similarly, novel polyimides derived from benzophenone with pyridine and ketone units have been prepared using a classical two-step procedure . These methods could potentially be adapted for the synthesis of "4-(Pyrrolidinomethyl)benzophenone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives can be characterized using spectroscopic techniques such as NMR and FT-IR, as well as single-crystal X-ray diffraction . Computational studies using density functional theory (DFT) can also predict spectral and geometrical data, which can be correlated with experimental data . These techniques would be essential in confirming the structure of "4-(Pyrrolidinomethyl)benzophenone" once synthesized.

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions. For example, the reaction of phosphonium ylides with benzophenone derivatives can lead to the formation of novel compounds . Additionally, the photoreaction of benzophenone with other compounds can result in substitution or reduction reactions, depending on the pH of the solution . These reactions could provide insights into the reactivity of "4-(Pyrrolidinomethyl)benzophenone" under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives, such as thermal stability, solubility, and mechanical properties, can be determined using various analytical techniques. For instance, polyimides derived from benzophenone exhibit high glass transition temperatures, good solubility in polar solvents, and excellent thermal stability . These properties are crucial for applications in high-performance materials and optoelectronic devices . The properties of "4-(Pyrrolidinomethyl)benzophenone" would need to be evaluated similarly to determine its potential applications.

Scientific Research Applications

Photochemical Applications

  • Benzophenone and its derivatives are known for their ability to undergo photochemical reactions. For instance, benzophenone can be used in photoinduced direct pyridination of C(sp3)–H bonds, a process that is highly chemoselective and enables the intermolecular formation of sterically hindered bonds between alkylaromatics and pyridine. This methodology serves as a powerful tool for constructing biologically active and functional molecules with pyridine substructures (Hoshikawa & Inoue, 2013).

Environmental Impact and Transformation

  • Benzophenone-type UV filters, including derivatives like benzophenone-4, have been studied for their transformation behaviors during chlorination disinfection treatments. The presence of iodide ions can lead to the formation of halogenated products, including iodinated by-products, which may have increased acute toxicity after chlorination treatment (Yang et al., 2017).

Detection and Analysis in Biological Samples

  • Techniques have been developed for determining benzophenones in human biological samples, such as placental tissue, utilizing liquid chromatography-tandem mass spectrometry. This method facilitates the investigation of human exposure to benzophenones through dermal application of products containing sunscreen agents (Vela-Soria et al., 2011).

Photoinitiators in Polymerization

  • Benzophenone derivatives have been utilized as photoinitiators in polymerization processes. For example, novel polymeric benzophenone photoinitiators have been synthesized for use in UV-curing systems, offering advantages such as better water solubility and reduced toxicity compared to traditional benzophenone photoinitiators (Wang et al., 2014).

Endocrine-Disrupting Effects and Health Implications

  • The potential endocrine-disrupting effects of benzophenone-type UV filters have raised concerns. Studies have investigated the associations between exposure to these compounds and estrogen-dependent diseases, such as endometriosis, by examining their occurrence in human urine samples (Kunisue et al., 2012).

Safety And Hazards

The safety data sheet for benzophenone indicates that it may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

phenyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h1-3,6-11H,4-5,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSFRKNYZQYHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642728
Record name Phenyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidinomethyl)benzophenone

CAS RN

898775-89-8
Record name Phenyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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